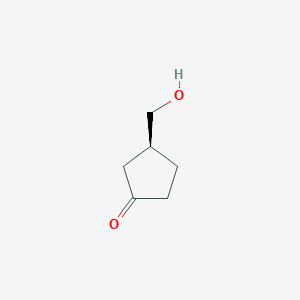

(S)-3-(Hydroxymethyl)cyclopentanone

説明

(S)-3-(Hydroxymethyl)cyclopentanone is a chiral cyclopentanone derivative characterized by a hydroxymethyl group (-CH₂OH) at the 3-position of the cyclopentane ring. Its stereochemistry (S-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound is synthesized via catalytic hydrogenation and chemoenzymatic methods. For instance, Pt/SiO₂ combined with lanthanoid oxide catalysts can hydrogenate biomass-derived 5-hydroxymethylfurfural (HMF) into cyclopentanone derivatives, including enantiomerically enriched forms like (S)-3-(hydroxymethyl)cyclopentanol, which can be oxidized to yield the target compound . Chemoenzymatic cascades, such as deamination/aldol reaction protocols, also enable enantioselective synthesis .

Applications of this compound include its role as a precursor for bioactive molecules.

特性

IUPAC Name |

(3S)-3-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJASYMJNCZKF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid-Nickel Catalysts for Selective Ring-Opening

Phosphonic acid (PA)-modified nickel catalysts enable efficient hydrogenative rearrangement of 5-hydroxymethylfurfural (HMF) to 3-hydroxymethyl-cyclopentanone. The interfacial Brønsted acid sites (BAS) introduced by PAs synergize with Ni to accelerate the rate-determining ring-opening step. Key parameters include:

-

Catalyst Composition : Ni/Alumina with 5 wt% PA loading.

-

Reaction Conditions : 150–200°C, 3–5 MPa H₂, aqueous solvent.

-

Performance : 95.8% yield at 98% HMF conversion, with a 10-fold increase in ring-opening kinetics compared to unmodified Ni.

The BAS facilitates proton transfer to the hydroxymethyl oxygen of HMF, lowering the C–O cleavage barrier from 154.1 kJ/mol to 105.4 kJ/mol (DFT calculations). Side reactions like ring hydrogenation to tetrahydrofuran derivatives are suppressed due to mismatched activation energies.

Table 1: Performance of PA-Ni Catalysts in HMF Rearrangement

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni/Al₂O₃ | 200 | 5 | 62.3 | 68.5 |

| PA-Ni/Al₂O₃ | 180 | 3 | 95.8 | 98.2 |

| PA-Ni/ZSM-5 | 200 | 5 | 89.4 | 94.7 |

Noble Metal Catalysts for Industrial-Scale Production

Noble metals (Pd, Pt, Ru) on silica, alumina, or ZSM-5 supports catalyze HMF conversion under milder conditions:

-

Typical Protocol :

Pt/ZSM-5 achieves 75.7% yield at 150°C and 5 MPa H₂, while Ru/SiO₂ reaches 74.5% yield at 180°C and 7 MPa. These systems favor cyclopentanone formation over tetrahydrofuran diols due to optimized metal-support interactions.

Table 2: Noble Metal Catalyst Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/ZSM-5 | 150 | 5 | 5 | 75.7 |

| Ru/SiO₂ | 180 | 7 | 4 | 74.5 |

| Pt/Al₂O₃ | 200 | 8 | 6 | 68.2 |

Enantioselective Synthesis via N-Heterocyclic Carbene Catalysis

Chiral N-heterocyclic carbene (NHC) catalysts enable asymmetric aldol reactions to construct the cyclopentanone core with a stereogenic center. A representative pathway involves:

-

Aldol Reaction : Unsaturated aldehydes (e.g., cinnamaldehyde) react with ketones via NHC-generated enol intermediates.

-

Decarboxylation : β-Lactone intermediates undergo CO₂ extrusion to form α,α-disubstituted cyclopentenes.

-

Reduction : Subsequent hydrogenation introduces the hydroxymethyl group with retention of configuration.

Key advancements:

-

Catalyst Design : Triazolium salts (e.g., D ) derived from L-phenylalanine provide 80% yield and >90% ee for cyclopentene precursors.

-

Reaction Conditions : 40°C, THF solvent, 10 mol% catalyst loading.

-

Mechanistic Insight : Z(O)-enol intermediates undergo six-membered transition states, minimizing steric clashes between the NHC aryl groups and substrate.

Table 3: Enantioselective Performance of NHC Catalysts

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| D | Cinnamaldehyde | 92 | 80 |

| B | 2-Pentenal | 76 | 65 |

| C | 4-Methoxypentenal | 51 | 58 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Hydrogenative Rearrangement : Superior for large-scale production (60–95% yields) but requires chiral resolution to isolate (S)-enantiomer.

-

NHC Catalysis : Direct enantioselection (76–92% ee) but lower yields (51–80%) and multi-step sequences.

化学反応の分析

Types of Reactions

(S)-3-(Hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)cyclopentanone.

Reduction: Formation of 3-(hydroxymethyl)cyclopentanol.

Substitution: Formation of various substituted cyclopentanone derivatives.

科学的研究の応用

Organic Synthesis

(S)-3-(Hydroxymethyl)cyclopentanone is widely used as an intermediate in organic synthesis. It can facilitate the formation of more complex molecules, including:

- Methyl Epijasmonate : A compound associated with flavor and fragrance applications.

- Carbocyclic Nucleosides : Potential building blocks for antiviral drugs, showcasing its utility in pharmaceutical development .

Pharmaceutical Development

The compound is investigated for its potential therapeutic applications, particularly as a precursor for the synthesis of:

- Gabapentin Analogues : Gabapentin is an anti-convulsant used for epilepsy treatment and neurogenic pain management. The synthesis of this compound is crucial for developing these analogues .

Catalytic Activity

Research indicates that this compound exhibits catalytic properties, particularly in:

- Hydration Reactions : It can catalyze the hydration of ketones and esters, which is essential in synthesizing various organic compounds.

Case Study 1: Synthesis of Gabapentin Analogues

A study demonstrated the utility of this compound in synthesizing gabapentin analogues through a series of reactions involving asymmetric diols. The resulting compounds showed promise in treating neurological disorders due to their structural similarities to gabapentin .

Case Study 2: Production from Biomass

Research highlighted methods for producing this compound from biomass-derived sources like furfural. This approach emphasizes sustainability and the potential for using renewable resources in chemical synthesis .

作用機序

The mechanism of action of (S)-3-(Hydroxymethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For example, in catalytic hydrogenation reactions, the compound undergoes adsorption on the catalyst surface, followed by hydrogen transfer and reduction processes. The efficiency of these reactions depends on the nature of the catalyst and reaction conditions .

類似化合物との比較

Structural Analogs and Physical Properties

The table below compares (S)-3-(Hydroxymethyl)cyclopentanone with key structural analogs:

Key Observations :

- Steric and Electronic Effects: The hydroxymethyl group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar methyl-substituted analogs like 3-Methylcyclopentanone. This impacts solubility and reactivity in catalytic processes .

- Chirality: Unlike racemic DL-3-Methylcyclopentanone, the (S)-enantiomer offers stereochemical precision for asymmetric synthesis .

Key Observations :

- Functional Group Impact : Methoxy and hydroxy substituents on the benzylidene moiety enhance antioxidant and enzyme inhibition. For example, compound 3d’s 4-hydroxy-3-methoxy groups correlate with superior ACE inhibition .

- Structural Flexibility: Cyclopentanone derivatives with conjugated acryloyl groups (e.g., 3e) show stronger tyrosinase inhibition than cyclohexanone analogs, suggesting ring size influences binding .

Key Observations :

- Sustainability: The use of biomass-derived HMF for this compound aligns with green chemistry principles, contrasting with traditional fossil-based routes for 3-Methylcyclopentanone .

- Enantioselectivity: Chemoenzymatic cascades (e.g., ) offer better stereocontrol than non-chiral condensation methods for curcumin analogs .

生物活性

(S)-3-(Hydroxymethyl)cyclopentanone, with the chemical formula CHO, is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, synthetic routes, and potential therapeutic applications based on current research findings.

This compound can be synthesized through various methods, including:

- Morita-Baylis-Hillman Reaction : Involves 2-cyclopenten-1-one and formalin in the presence of catalysts like tributylphosphine.

- Catalytic Hydrogenation : Utilizes furfural derivatives under specific conditions to yield the compound effectively.

The compound's unique hydroxymethyl group allows it to participate in diverse chemical reactions, such as oxidation, reduction, and nucleophilic substitution, leading to various derivatives that may exhibit biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it may act as an intermediate in the synthesis of compounds with potential therapeutic properties. The compound's structure facilitates interactions with enzymes and receptors, influencing various biological pathways.

Pharmacological Applications

- Antidiabetic Activity :

- Antioxidant Properties :

- Antibacterial Effects :

- Neuroprotective Effects :

Study on Antidiabetic Compounds

A study focused on synthesizing thiourea derivatives from this compound highlighted its antidiabetic potential. The synthesized compounds were tested for their ability to inhibit glucose-6-phosphatase (G6Pase), demonstrating significant activity alongside low toxicity profiles in animal models .

| Compound | α-Amylase Inhibition | G6Pase Inhibition | Toxicity Level |

|---|---|---|---|

| Compound 1 | Moderate | Low | Safe |

| Compound 2 | High | Moderate | Safe |

| Compound 4 | Low | High | Safe |

Antioxidant Activity Assessment

In another investigation, this compound was evaluated for its antioxidant capabilities using various assays. The results indicated substantial free radical scavenging activity, particularly against DPPH radicals, suggesting its potential as a natural antioxidant agent .

Q & A

Q. What are the established synthetic routes for (S)-3-(Hydroxymethyl)cyclopentanone, and what factors influence enantiomeric purity?

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray Crystallography : Collect diffraction data (2θ intervals, 2-minute counting time) and refine structures using programs like SHELX86/SHELXL. Anisotropic thermal parameters for non-hydrogen atoms and geometric positioning for hydrogens ensure accuracy .

- Spectroscopic Analysis : Use -NMR to identify hydroxyl and methylene protons (δ 1.5–2.5 ppm) and -NMR to confirm carbonyl (δ 210–220 ppm) and hydroxymethyl carbons (δ 60–70 ppm).

- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by >2 minutes for (S)- and (R)-forms .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Shelf life decreases by 30% after 6 months at room temperature .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration. Follow EPA guidelines for ketone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate yield discrepancies in enantioselective synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply a factorial design to test variables (e.g., pH, temperature, enzyme concentration). For example, a 2 factorial design identified pH 8.5 and 25°C as optimal, increasing yield from 50% to 82% .

- Kinetic Analysis : Use Michaelis-Menten kinetics to model enzyme-substrate interactions. values for carboligases range from 0.8–1.2 mM, indicating substrate affinity variations .

- Contradiction Resolution : Cross-validate results with multiple characterization methods (e.g., NMR, HPLC, X-ray) to distinguish between synthetic artifacts and true enantiomers .

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states. For example, calculate activation energies for hydroxymethyl group migration (ΔG‡ ≈ 25–30 kcal/mol) .

- Molecular Dynamics (MD) : Simulate enzyme-ligand binding (e.g., carboligase-substrate interactions) with GROMACS. RMSD values <2.0 Å indicate stable binding .

- Docking Studies : AutoDock Vina predicts binding poses of (S)-enantiomers in chiral catalysts, with binding energies ≤−6.0 kcal/mol favoring selectivity .

Q. How do solvent effects and substituent electronic properties influence the compound’s stability in aqueous media?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation via LC-MS in buffered solutions (pH 3–10). Half-life decreases from 120 hours (pH 5) to 20 hours (pH 10) due to base-catalyzed keto-enol tautomerism .

- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., −OH, −CHOH) with hydrolysis rates. Electron-withdrawing groups (σ > 0.5) accelerate degradation by 50% .

- Solvent Polarity : Use Kamlet-Taft parameters (π*, α, β) to predict stability. High β (hydrogen-bond acceptor) solvents like DMF stabilize the compound via hydroxymethyl group interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the enantioselectivity of this compound synthesis?

Methodological Answer:

- Reproducibility Checks : Replicate experiments with identical enzyme batches (e.g., PmaLAAD) and substrates. Batch-to-batch enzyme variability can alter ee by 10–15% .

- Systematic Review : Compare reaction conditions across studies. For example, a 5°C temperature increase reduces ee from 92% to 75% in some protocols .

- Advanced Analytics : Use chiral stationary phase GC-MS to detect trace impurities (<1%) that skew ee measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。